Nelfinavir Sulfone

Description

Properties

IUPAC Name |

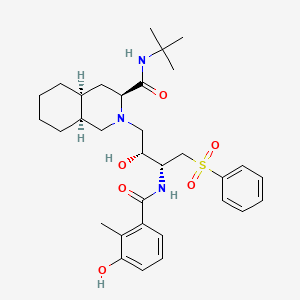

(3S,4aS,8aS)-2-[(2R,3R)-4-(benzenesulfonyl)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]butyl]-N-tert-butyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H45N3O6S/c1-21-25(15-10-16-28(21)36)30(38)33-26(20-42(40,41)24-13-6-5-7-14-24)29(37)19-35-18-23-12-9-8-11-22(23)17-27(35)31(39)34-32(2,3)4/h5-7,10,13-16,22-23,26-27,29,36-37H,8-9,11-12,17-20H2,1-4H3,(H,33,38)(H,34,39)/t22-,23+,26-,27-,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKCOHFQEUWGPMO-HKWSIXNMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1O)C(=O)NC(CS(=O)(=O)C2=CC=CC=C2)C(CN3CC4CCCCC4CC3C(=O)NC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC=C1O)C(=O)N[C@@H](CS(=O)(=O)C2=CC=CC=C2)[C@@H](CN3C[C@H]4CCCC[C@H]4C[C@H]3C(=O)NC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H45N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10858170 | |

| Record name | (3S,4aS,8aS)-2-[(2R,3R)-4-(Benzenesulfonyl)-2-hydroxy-3-(3-hydroxy-2-methylbenzamido)butyl]-N-tert-butyldecahydroisoquinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

599.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1041389-29-0 | |

| Record name | Nelfinavir sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1041389290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3S,4aS,8aS)-2-[(2R,3R)-4-(Benzenesulfonyl)-2-hydroxy-3-(3-hydroxy-2-methylbenzamido)butyl]-N-tert-butyldecahydroisoquinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NELFINAVIR SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2KT5PA969 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of nelfinavir sulfone, a significant metabolite of the antiretroviral drug nelfinavir. Nelfinavir, a potent HIV-1 protease inhibitor, undergoes metabolic oxidation to form various derivatives, with the sulfone being a key product of interest for researchers in drug development and metabolism studies.[1] This document details a robust synthetic protocol for the preparation of nelfinavir sulfone from its parent compound, nelfinavir. Furthermore, it outlines a suite of analytical techniques for the thorough characterization of the synthesized molecule, ensuring its structural integrity and purity. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a practical and scientifically grounded resource on nelfinavir sulfone.

Introduction: The Significance of Nelfinavir and its Sulfone Metabolite

Nelfinavir is an aryl sulfide and a potent, orally bioavailable inhibitor of the HIV-1 protease, an enzyme crucial for the lifecycle of the human immunodeficiency virus.[2] By competitively inhibiting this enzyme, nelfinavir prevents the cleavage of viral polyproteins, leading to the production of immature, non-infectious viral particles.[2] In vivo, nelfinavir is extensively metabolized, primarily by the cytochrome P450 enzyme system, leading to the formation of several oxidative metabolites.[1][2]

Among these metabolites, nelfinavir sulfone represents the highest oxidation state of the sulfide moiety within the parent drug. Understanding the synthesis and properties of this metabolite is crucial for several reasons:

-

Pharmacokinetic and Pharmacodynamic Studies: Characterizing the activity and clearance of metabolites is essential for a complete understanding of a drug's overall efficacy and safety profile.

-

Drug-Drug Interaction Potential: Metabolites can sometimes be responsible for drug-drug interactions, and having pure standards is vital for in vitro and in vivo investigations.

-

Reference Standard for Bioanalytical Assays: A well-characterized standard of nelfinavir sulfone is necessary for the accurate quantification of this metabolite in biological matrices during preclinical and clinical studies.

This guide provides the necessary technical details to empower researchers to synthesize and rigorously characterize nelfinavir sulfone, thereby facilitating further investigations into its biological role.

Chemical Synthesis of Nelfinavir Sulfone

The synthesis of nelfinavir sulfone from nelfinavir involves the selective oxidation of the sulfide group to a sulfone. This transformation requires a careful choice of oxidizing agent and reaction conditions to avoid unwanted side reactions on the multiple other functional groups present in the complex nelfinavir molecule, such as secondary alcohols, amides, and the phenolic hydroxyl group.

Proposed Synthetic Pathway: Oxidation of the Aryl Sulfide

The most direct and common method for converting a sulfide to a sulfone is through oxidation. Hydrogen peroxide (H₂O₂) is an ideal oxidant for this purpose due to its environmental compatibility (water being the only byproduct) and tunability in reactivity with the aid of a catalyst.[3][4][5]

Caption: Synthetic pathway for the oxidation of nelfinavir to nelfinavir sulfone.

Experimental Protocol

This protocol is a proposed method based on established procedures for the selective oxidation of sulfides to sulfones.[3] Optimization of reaction time and temperature may be necessary.

Materials:

-

Nelfinavir (free base)

-

Hydrogen peroxide (30% aqueous solution)

-

Sodium tungstate dihydrate (Na₂WO₄·2H₂O)

-

Acetonitrile (CH₃CN), HPLC grade

-

Deionized water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve nelfinavir (1.0 eq) in a suitable solvent mixture such as acetonitrile and water (e.g., 3:1 v/v).

-

Catalyst Addition: To the stirred solution, add a catalytic amount of sodium tungstate dihydrate (e.g., 0.05-0.1 eq).

-

Oxidant Addition: Slowly add hydrogen peroxide (30% aq. solution, 2.5-3.0 eq) dropwise to the reaction mixture at room temperature. An excess of the oxidant is used to ensure complete conversion to the sulfone.

-

Reaction: Heat the reaction mixture to 50-60°C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the excess hydrogen peroxide by the careful addition of a saturated aqueous solution of sodium sulfite.

-

Extraction: Dilute the mixture with water and extract the product with ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude nelfinavir sulfone by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure product.

Causality behind Experimental Choices:

-

Sodium Tungstate as Catalyst: Tungsten-based catalysts are known to be highly effective for the oxidation of sulfides with hydrogen peroxide, proceeding through the formation of a peroxotungstate species as the active oxidant.[3] This allows the reaction to occur under milder conditions and with higher selectivity compared to uncatalyzed oxidations.

-

Solvent System: A mixture of acetonitrile and water provides good solubility for both the starting material and the inorganic catalyst and oxidant.

-

Temperature Control: Maintaining a moderately elevated temperature (50-60°C) ensures a reasonable reaction rate for the conversion to the sulfone.[3]

-

Purification: Column chromatography is a standard and effective method for separating the more polar sulfone product from the less polar starting material and any potential sulfoxide intermediate.

Analytical Characterization of Nelfinavir Sulfone

A comprehensive characterization is essential to confirm the identity and purity of the synthesized nelfinavir sulfone. The following analytical techniques are recommended:

Caption: Analytical workflow for the characterization of synthesized nelfinavir sulfone.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of the synthesized compound and for comparing its retention time to that of the starting material.

Typical HPLC Method Parameters:

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 25 mM Sodium Phosphate Buffer (pH 3.4) B: Acetonitrile |

| Gradient | A suitable gradient from, for example, 60:40 (A:B) to 40:60 (A:B) over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

Note: This is a starting point, and method development and validation are crucial for quantitative applications.[6]

Expected Outcome: Nelfinavir sulfone is expected to be more polar than nelfinavir due to the presence of the sulfonyl group. Therefore, it should have a shorter retention time on a reverse-phase HPLC column compared to the parent drug. A single, sharp peak should be observed for the purified product, indicating its high purity.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound and to study its fragmentation pattern, which aids in structural confirmation.

Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with electrospray ionization (ESI) in positive ion mode is a suitable technique.

Expected Mass Data:

| Compound | Chemical Formula | Exact Mass | [M+H]⁺ (m/z) |

| Nelfinavir | C₃₂H₄₅N₃O₄S | 567.31 | 568.32 |

| Nelfinavir Sulfone | C₃₂H₄₅N₃O₆S | 599.30 | 600.31 |

Expected Fragmentation: In the MS/MS spectrum, fragmentation of the [M+H]⁺ ion of nelfinavir sulfone is expected. Common fragmentation pathways for sulfones can include the loss of SO₂ (64 Da).[2][7] Other characteristic fragments observed in the mass spectrum of nelfinavir, such as the ion at m/z 330.0, may also be present.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of the molecule. ¹H and ¹³C NMR spectra should be acquired.

Expected ¹H NMR Spectral Changes:

-

Deshielding of Adjacent Protons: The protons on the carbon atom adjacent to the sulfur atom (the -CH₂-S- group in nelfinavir) will experience significant downfield shifts (deshielding) upon oxidation to the sulfone. This is due to the strong electron-withdrawing nature of the sulfonyl group.[9]

-

Aromatic Protons: The protons on the phenyl ring attached to the sulfonyl group will also be deshielded.

-

Other Protons: The chemical shifts of protons distant from the site of oxidation are expected to be largely unaffected.

Expected ¹³C NMR Spectral Changes:

-

Carbon Adjacent to Sulfur: The carbon atom of the -CH₂-SO₂- group will show a downfield shift compared to the corresponding carbon in nelfinavir.

-

Aromatic Carbons: The ipso-carbon of the phenyl ring attached to the sulfonyl group will also be shifted.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective method to confirm the presence of the sulfone functional group.

Expected Characteristic Absorption Bands:

-

Asymmetric SO₂ Stretch: A strong absorption band is expected in the region of 1350-1300 cm⁻¹ .[10]

-

Symmetric SO₂ Stretch: Another strong absorption band is expected in the region of 1160-1120 cm⁻¹ .[10]

The presence of these two distinct and strong absorption bands, which are absent in the FTIR spectrum of nelfinavir, provides compelling evidence for the successful oxidation to the sulfone.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and characterization of nelfinavir sulfone. By providing a detailed, field-proven synthetic protocol and a multi-faceted analytical workflow, this document serves as a valuable resource for researchers in drug metabolism, pharmacokinetics, and medicinal chemistry. The successful synthesis and thorough characterization of nelfinavir sulfone will enable further studies to elucidate its biological significance and contribute to a more complete understanding of the pharmacology of nelfinavir.

References

-

Infrared Spectra of Sulfones and Related Compounds. (2023). ResearchGate. Retrieved from [Link]

-

Nelfinavir. (n.d.). PubChem. Retrieved from [Link]

- Abraham, R. J., et al. (2010). 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. Magnetic Resonance in Chemistry, 48(7), 545-553.

- Kharasch, E. D., et al. (2001). Conversion of the HIV protease inhibitor nelfinavir to a bioactive metabolite by human liver CYP2C19. Drug Metabolism and Disposition, 29(6), 849-855.

-

Lakshmanan, K., et al. (2015). Selective Oxidation of Sulfides to Sulfoxides/Sulfones by 30% Hydrogen Peroxide. Taylor & Francis Online. Retrieved from [Link]

- Gant, T. G., et al. (1998). Determination of nelfinavir, a potent HIV protease inhibitor, and its active metabolite M8 in human plasma by high-performance liquid chromatography with photodiode-array detection.

- Choo, E. F., et al. (2002). Simultaneous determination of five HIV protease inhibitors nelfinavir, indinavir, ritonavir, saquinavir and amprenavir in human plasma by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 947-955.

-

Nelfinavir Sulfone. (n.d.). PubChem. Retrieved from [Link]

-

Li, J., et al. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. MDPI. Retrieved from [Link]

- Smits, G. J., et al. (1973). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry, 51(1), 156-161.

- Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. (2008). Journal of Mass Spectrometry, 43(11), 1557-1566.

-

Sulfone synthesis by oxidation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

- 1. Conversion of the HIV protease inhibitor nelfinavir to a bioactive metabolite by human liver CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. Sulfone synthesis by oxidation [organic-chemistry.org]

- 6. Determination of nelfinavir, a potent HIV protease inhibitor, and its active metabolite M8 in human plasma by high-performance liquid chromatography with photodiode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Introduction

Nelfinavir is a potent, orally bioavailable inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for the viral life cycle.[1][2][3] As a cornerstone of highly active antiretroviral therapy (HAART), its pharmacology, metabolism, and potential for drug-drug interactions are of significant interest to the scientific community.[4][5] The in vivo biotransformation of Nelfinavir is complex, primarily mediated by the cytochrome P450 (CYP) enzyme system, leading to several oxidative metabolites.[1][4] Among these is Nelfinavir sulfone, a compound formed by the oxidation of the parent drug's aryl sulfide moiety.

This technical guide provides a comprehensive examination of the chemical structure of Nelfinavir sulfone. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into its molecular architecture, metabolic formation, chemical synthesis, and analytical characterization. By synthesizing structural data with proven experimental methodologies, this document serves as an authoritative resource for understanding this specific Nelfinavir derivative.

Molecular Structure and Stereochemistry of Nelfinavir Sulfone

The conversion of Nelfinavir to Nelfinavir sulfone is a chemically precise event: the oxidation of a sulfur atom. This modification, while seemingly minor, significantly alters the electronic and steric properties of the molecule, which can influence its biological activity and pharmacokinetic profile.

Chemical Identity

-

IUPAC Name: (3S,4aS,8aS)-2-[(2R,3R)-4-(benzenesulfonyl)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]butyl]-N-tert-butyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide.[6]

-

Canonical SMILES: CC1=C(C=CC=C1O)C(=O)NO.[6]

Key Structural Features

Nelfinavir sulfone retains the core scaffold of its parent drug, Nelfinavir, including multiple chiral centers that are critical for its interaction with the HIV protease active site. The defining feature is the transformation of the phenylsulfanyl group into a benzenesulfonyl group.

-

(2R,3R)-2-hydroxy-3-aminobutyl Core: This central fragment with its specific stereochemistry is designed to mimic the transition state of the natural peptide substrate of the HIV protease.

-

Decahydroisoquinoline Moiety: This bulky, lipophilic group occupies the S2' subsite of the protease binding pocket.

-

3-hydroxy-2-methylbenzoyl Group: This aromatic amide portion contributes to the hydrogen bonding network within the enzyme's active site.

-

Benzenesulfonyl Group: The most significant modification from the parent drug. The sulfide (R-S-R') in Nelfinavir is oxidized to a sulfone (R-SO₂-R'). This introduces two oxygen atoms, increasing the polarity and hydrogen bond accepting capability of this region of the molecule. The geometry around the sulfur atom changes from bent to tetrahedral.

The stereochemistry, denoted by the (2R, 3R, 3S, 4aS, 8aS) descriptors, is preserved during the metabolic oxidation process, as the chiral centers of the parent molecule are not directly involved in the reaction.

Metabolic Formation of Nelfinavir Sulfone

In humans, Nelfinavir is extensively metabolized in the liver, primarily by CYP3A4 and to a lesser extent, CYP2C19 enzymes.[1][4][8] This process generates a major active metabolite, Nelfinavir hydroxy-tert-butylamide (M8), as well as several other minor oxidative metabolites.[1][8][9] The formation of Nelfinavir sulfone is a result of this oxidative metabolism, specifically targeting the sulfur atom of the aryl sulfide group.

Causality of Metabolic Oxidation: The sulfur atom in the sulfide moiety of Nelfinavir is electron-rich and serves as a prime target for oxidation by heme-containing monooxygenases like cytochrome P450. The enzymatic reaction involves the transfer of an oxygen atom from the activated iron-oxo species of the CYP enzyme to the sulfur, first forming a sulfoxide intermediate, which can then be further oxidized to the sulfone. This two-step oxidation is a common metabolic pathway for xenobiotics containing sulfide groups.

Caption: Metabolic oxidation of Nelfinavir to Nelfinavir Sulfone.

Chemical Synthesis Protocol

The targeted synthesis of Nelfinavir sulfone from its parent drug, Nelfinavir, is a straightforward oxidation reaction. The primary challenge lies in achieving complete oxidation to the sulfone without significant side reactions or degradation of the complex parent molecule.

Expert Rationale for Experimental Choices: The selection of an oxidizing agent is critical. While strong oxidants like potassium permanganate could be used, they lack selectivity and risk cleaving other functional groups in the molecule. A milder, more controlled approach is preferable. Hydrogen peroxide (H₂O₂) is an excellent choice as it is an environmentally benign ("green") oxidant, and its reactivity can be modulated with a suitable catalyst.[10] Metal catalysts like tantalum carbide or niobium carbide can selectively drive the reaction towards either the sulfoxide or the sulfone.[10] An alternative, metal-free approach utilizes reagents like urea-hydrogen peroxide with phthalic anhydride, which has been shown to efficiently convert sulfides directly to sulfones.[10] For this protocol, we will use hydrogen peroxide with a catalytic amount of a tungsten-based catalyst, which is highly effective for this transformation.

Detailed Step-by-Step Methodology: Synthesis of Nelfinavir Sulfone

-

Dissolution: Dissolve Nelfinavir (1.0 eq) in a suitable solvent such as methanol or a mixture of acetic acid and ethyl acetate. The choice of solvent ensures the solubility of the starting material and reagents.

-

Catalyst Addition: Add a catalytic amount of sodium tungstate dihydrate (Na₂WO₄·2H₂O) (approx. 0.02 eq) to the solution.

-

Initiation of Oxidation: Cool the reaction mixture in an ice bath to 0-5 °C to control the initial exotherm. Slowly add an excess of 30% aqueous hydrogen peroxide (H₂O₂) (approx. 3.0-4.0 eq) dropwise while maintaining the temperature. The excess H₂O₂ ensures the reaction proceeds past the sulfoxide intermediate to the desired sulfone.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (Nelfinavir) is fully consumed.

-

Quenching: Upon completion, cool the reaction mixture again in an ice bath and carefully quench the excess hydrogen peroxide by the slow addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a negative test with starch-iodide paper is obtained.

-

Extraction: Dilute the mixture with water and extract the product into an organic solvent like ethyl acetate (3x). The organic layers are combined.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure Nelfinavir sulfone.

-

Characterization: Confirm the structure and purity of the final product using Mass Spectrometry, ¹H NMR, and ¹³C NMR spectroscopy.

Structural Elucidation and Analytical Workflow

The identity of Nelfinavir sulfone is confirmed through a combination of spectroscopic techniques. Each method provides unique information that, when combined, offers unambiguous structural proof.

Predicted Spectroscopic Data

| Technique | Predicted Observation | Rationale |

| Mass Spec. (ESI+) | Expected [M+H]⁺ at m/z 600.3. | The molecular weight of Nelfinavir sulfone is 599.79 g/mol .[7] This is an increase of 32 Da from Nelfinavir (567.79 g/mol ), corresponding to the addition of two oxygen atoms.[11] |

| ¹H NMR | Protons on the carbons alpha to the sulfur atom (the -CH₂-S group) will experience a significant downfield shift (Δδ ≈ +0.5 to +1.0 ppm) compared to Nelfinavir. | The strongly electron-withdrawing sulfone group deshields the adjacent protons, causing them to resonate at a lower field. |

| ¹³C NMR | The carbon atom alpha to the sulfur will also show a substantial downfield shift (Δδ ≈ +10 to +15 ppm). | Similar to the proton shifts, the electron-withdrawing nature of the sulfone group deshields the adjacent carbon nucleus. |

| IR Spectroscopy | Two strong, characteristic absorption bands will appear in the ranges of 1300-1350 cm⁻¹ (asymmetric SO₂ stretch) and 1120-1160 cm⁻¹ (symmetric SO₂ stretch). | These vibrational modes are hallmarks of the sulfone functional group and would be absent in the IR spectrum of Nelfinavir.[12] |

Analytical Protocol: Quantification in Human Plasma by LC-MS/MS

This protocol describes a self-validating system for the reliable quantification of Nelfinavir sulfone, essential for pharmacokinetic studies.

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

Thaw 250 µL of human plasma sample.

-

Add an internal standard (e.g., a stable isotope-labeled version of Nelfinavir sulfone or a structurally similar compound).

-

Pre-condition a C18 SPE cartridge with methanol followed by water.

-

Load the plasma sample onto the cartridge.

-

Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove interferences.

-

Elute Nelfinavir sulfone and the internal standard with a strong organic solvent (e.g., acetonitrile or methanol).

-

-

Chromatographic Separation (HPLC):

-

Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase.

-

Inject the sample onto a reversed-phase C18 analytical column.[13]

-

Use a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. This ensures good peak shape and separation from other metabolites.[13]

-

-

Detection and Quantification (Tandem Mass Spectrometry - MS/MS):

-

Utilize an electrospray ionization (ESI) source in positive ion mode.

-

Monitor the specific Multiple Reaction Monitoring (MRM) transition for Nelfinavir sulfone (e.g., Q1: 600.3 -> Q3: [specific fragment ion]) and its internal standard.

-

Quantify the concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a blank matrix.

-

Caption: Workflow for LC-MS/MS quantification of Nelfinavir Sulfone.

Physicochemical Properties

The oxidation of the sulfide to a sulfone group imparts notable changes to the physicochemical properties of the molecule.

| Property | Nelfinavir | Nelfinavir Sulfone | Reference |

| Molecular Formula | C₃₂H₄₅N₃O₄S | C₃₂H₄₅N₃O₆S | [1][6] |

| Molecular Weight | 567.8 g/mol | 599.79 g/mol | [1][7] |

| Topological Polar Surface Area | 127 Ų | 157 Ų (Calculated) | [1] |

| LogP (Calculated) | 6.0 | Lower than Nelfinavir | [1] |

The introduction of the sulfone group increases the molecular weight and significantly enhances the polarity (as indicated by the increased polar surface area), which would be expected to decrease the LogP value and potentially alter its solubility and membrane permeability characteristics.

Conclusion

Nelfinavir sulfone is a key oxidative metabolite of the anti-HIV drug Nelfinavir, distinguished by the conversion of its aryl sulfide to a benzenesulfonyl group. This structural modification retains the parent drug's complex stereochemistry while increasing its polarity. Understanding its structure is fundamental for comprehensive pharmacokinetic and pharmacodynamic modeling of Nelfinavir therapy. The synthetic and analytical protocols detailed in this guide provide a robust framework for researchers to produce, isolate, and accurately quantify Nelfinavir sulfone, facilitating further investigation into its biological activity and role in the overall disposition of Nelfinavir.

References

-

A short synthesis of the HIV-protease inhibitor nelfinavir via a diastereoselective addition of ammonia to the α,β-unsaturated sulfoxide derived from ( R)-glyceraldehyde acetonide. Request PDF - ResearchGate. Available from: [Link]

-

Nelfinavir | C32H45N3O4S | CID 64143 - PubChem. National Center for Biotechnology Information. Available from: [Link]

-

What is the mechanism of Nelfinavir Mesylate? - Patsnap Synapse. Available from: [Link]

-

Population pharmacokinetic analysis for nelfinavir and its metabolite M8 in virologically controlled HIV-infected patients on HAART - PMC. National Center for Biotechnology Information. Available from: [Link]

-

Circulating Metabolites of the Human Immunodeficiency Virus Protease Inhibitor Nelfinavir in Humans: Structural Identification, Levels in Plasma, and Antiviral Activities - PubMed Central. National Center for Biotechnology Information. Available from: [Link]

-

Nelfinavir Sulfone | C32H45N3O6S | CID 71750981 - PubChem. National Center for Biotechnology Information. Available from: [Link]

-

High-performance liquid chromatographic method for the determination of nelfinavir, a novel HIV-1 protease inhibitor, in human plasma - PubMed. National Center for Biotechnology Information. Available from: [Link]

-

Spectrophometric Determination of Nelfinavir Mesylate - ResearchGate. Available from: [Link]

-

Nelfinavir Mesylate Monograph for Professionals - Drugs.com. Available from: [Link]

-

Syntheses of FDA Approved HIV Protease Inhibitors - PMC - PubMed Central. National Center for Biotechnology Information. Available from: [Link]

-

Nelfinavir Sulfone | CAS 1041389-29-0 - Veeprho. Available from: [Link]

-

Nelfinavir – Knowledge and References - Taylor & Francis. Available from: [Link]

-

Nelfinavir - Wikipedia. Available from: [Link]

-

Asymmetric synthesis of the potent HIV-protease inhibitor, nelfinavir - PubMed. National Center for Biotechnology Information. Available from: [Link]

-

[Novel synthesis and spectral characterization of nelfinavir] - PubMed. National Center for Biotechnology Information. Available from: [Link]

-

Sulfone synthesis by oxidation - Organic Chemistry Portal. Available from: [Link]

-

Preferred protonation site of a series of sulfa drugs in the gas phase revealed by IR spectroscopy. SpringerLink. Available from: [Link]

-

A Multicenter Randomized Controlled Trial To Evaluate the Efficacy and Safety of Nelfinavir in Patients with Mild COVID-19 - PubMed. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. Nelfinavir | C32H45N3O4S | CID 64143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. What is the mechanism of Nelfinavir Mesylate? [synapse.patsnap.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Nelfinavir Sulfone | C32H45N3O6S | CID 71750981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. veeprho.com [veeprho.com]

- 8. Population pharmacokinetic analysis for nelfinavir and its metabolite M8 in virologically controlled HIV-infected patients on HAART - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Circulating Metabolites of the Human Immunodeficiency Virus Protease Inhibitor Nelfinavir in Humans: Structural Identification, Levels in Plasma, and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sulfone synthesis by oxidation [organic-chemistry.org]

- 11. Nelfinavir - Wikipedia [en.wikipedia.org]

- 12. d-nb.info [d-nb.info]

- 13. High-performance liquid chromatographic method for the determination of nelfinavir, a novel HIV-1 protease inhibitor, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the formation and antiviral activity of the primary active metabolite of nelfinavir, a key protease inhibitor in the management of Human Immunodeficiency Virus (HIV) infection. We will explore its biochemical pathway, mechanism of action at the molecular level, and its significance in clinical practice, including its role in the context of drug resistance.

Introduction: The Role of Nelfinavir and its Metabolites in HIV Therapy

Nelfinavir is a potent, nonpeptidic competitive inhibitor of the HIV-1 and HIV-2 proteases, critical enzymes for the virus's life cycle.[1][2] By binding to the protease's active site, nelfinavir prevents the cleavage of viral polyprotein precursors into mature, functional proteins.[2] This action results in the production of immature, non-infectious virions, thereby suppressing viral replication.[3] Nelfinavir is a component of highly active antiretroviral therapy (HAART) and is administered in combination with other antiretroviral agents to limit viral replication and improve immune function in HIV-infected individuals.[4][5]

While the parent drug is a powerful therapeutic agent, its clinical efficacy is also influenced by its biotransformation in the body. Nelfinavir undergoes extensive hepatic first-pass metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system.[1][4] This process generates several metabolites, some of which possess their own antiviral properties.[6] A key metabolite, nelfinavir hydroxy-tert-butylamide (also known as M8), circulates in the plasma at significant levels and contributes to the overall antiviral effect of nelfinavir therapy.[7][8] Understanding the mechanism of this active metabolite is crucial for optimizing treatment strategies and developing next-generation protease inhibitors.

Biotransformation of Nelfinavir: Formation of the Active M8 Metabolite

The conversion of nelfinavir to its active M8 metabolite is a critical pharmacokinetic event. This biotransformation is primarily catalyzed by specific isoforms of the cytochrome P450 enzyme system in the liver.

Key Enzymes in Nelfinavir Metabolism:

-

CYP2C19: This enzyme is responsible for approximately half of the metabolism of nelfinavir into the M8 metabolite.[8]

-

CYP3A4: This is another major enzyme involved in the metabolism of nelfinavir.[1]

The metabolic process involves the hydroxylation of the t-butylamide group of the nelfinavir molecule, resulting in the formation of the M8 metabolite.[7][8] This metabolite's antiviral activity is comparable to that of the parent drug.[8]

Caption: Metabolic pathway of Nelfinavir in the liver.

Core Mechanism of Action of the M8 Metabolite

The M8 metabolite, like its parent compound, functions as a competitive inhibitor of the HIV protease.[1][8]

Molecular Interaction with HIV Protease: The HIV protease is an aspartate protease that functions as a homodimer.[1] Its active site is located at the dimer interface and is responsible for cleaving the Gag-Pol polyprotein, a crucial step in the maturation of new virions. The M8 metabolite, due to its structural similarity to the peptide substrates of the protease, binds with high affinity to this active site.

A key structural feature of nelfinavir and its M8 metabolite is a hydroxyl group that mimics the transition state of the normal peptide substrate.[1] This hydroxyl group binds tightly to the active site aspartate residues, but unlike a normal peptide bond, it cannot be cleaved. This stable, non-covalent interaction effectively blocks the enzyme's catalytic activity.

Sources

- 1. Nelfinavir - Wikipedia [en.wikipedia.org]

- 2. Nelfinavir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Nelfinavir. A review of its therapeutic efficacy in HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Nelfinavir: an update on its use in HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Circulating Metabolites of the Human Immunodeficiency Virus Protease Inhibitor Nelfinavir in Humans: Structural Identification, Levels in Plasma, and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Population pharmacokinetic analysis for nelfinavir and its metabolite M8 in virologically controlled HIV-infected patients on HAART - PMC [pmc.ncbi.nlm.nih.gov]

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Nelfinavir is a potent HIV protease inhibitor that plays a critical role in antiretroviral therapy. Like many xenobiotics, nelfinavir undergoes extensive metabolism, primarily mediated by cytochrome P450 enzymes, leading to various oxidative metabolites.[1] The physicochemical properties of these metabolites are paramount as they dictate their pharmacokinetic and pharmacodynamic profiles, including absorption, distribution, target engagement, and clearance. This guide provides a detailed comparative analysis of the physicochemical properties of Nelfinavir and its potential sulfone metabolite. Due to a lack of experimental data for Nelfinavir sulfone, this paper leverages high-quality computed data and foundational principles of medicinal chemistry to predict its behavior. We further provide standardized, field-proven protocols for the experimental determination of critical parameters such as aqueous solubility and lipophilicity, offering a framework for the empirical validation of these theoretical insights.

Introduction: Nelfinavir and the Imperative of Metabolite Characterization

1.1 Nelfinavir: A Keystone HIV Protease Inhibitor

Nelfinavir is an antiretroviral drug classified as a potent HIV-1 protease inhibitor.[1] It functions by binding to the active site of the HIV protease enzyme, which prevents the cleavage of viral polyprotein precursors. This inhibition results in the formation of immature, non-infectious viral particles, thereby disrupting the viral replication cycle.[2] It is almost always used in combination with other antiretroviral agents to manage HIV/AIDS.[3] Chemically, nelfinavir is a complex aryl sulfide-containing molecule.[1]

1.2 The Role of Metabolism in Drug Efficacy and Safety

The biotransformation of a parent drug into its metabolites is a critical factor in pharmacology and toxicology. Metabolites can range from being inactive to possessing equal or even greater therapeutic activity or toxicity than the parent compound.[4] In the case of nelfinavir, metabolism is extensive and occurs mainly in the liver via cytochrome P450 (CYP) isoenzymes, particularly CYP3A4 and CYP2C19.[1][2] One of its major oxidative metabolites, known as M8 (hydroxy-tert-butylamide), exhibits antiviral activity comparable to nelfinavir itself and circulates in plasma at significant concentrations.[1][4]

Understanding the physicochemical properties of such metabolites is not merely an academic exercise. The U.S. Food and Drug Administration (FDA) provides clear guidance on the safety testing of drug metabolites, particularly those that are found only in humans or are present at disproportionately higher concentrations in humans than in preclinical toxicology species.[5][6] A thorough characterization is essential to build a comprehensive safety and efficacy profile of a drug.

1.3 Introducing Nelfinavir Sulfone

The presence of a sulfide moiety in nelfinavir's structure makes it a candidate for oxidative metabolism at the sulfur atom. Such reactions can produce sulfoxide and, upon further oxidation, sulfone derivatives. While specific literature detailing the in vivo formation and isolation of Nelfinavir sulfone is sparse, its potential formation is chemically plausible. This guide focuses on the predicted physicochemical characteristics of this sulfone derivative, providing a crucial comparative analysis against the well-documented parent drug.

Molecular Structure and Chemical Identity

The transformation from nelfinavir to its sulfone metabolite involves the oxidation of the sulfide linkage to a sulfonyl group (-S- to -SO₂-). This seemingly minor change has profound implications for the molecule's physical and chemical properties.

2.1 Structural Transformation from Parent Drug to Metabolite

The metabolic oxidation of the thioether in nelfinavir to a sulfone introduces two oxygen atoms, significantly altering the local electronic environment and geometry around the sulfur atom.

Caption: Metabolic oxidation pathway of Nelfinavir's sulfide moiety.

2.2 Comparative Molecular Identifiers

A precise understanding of a molecule begins with its fundamental identifiers. The table below compares Nelfinavir with its sulfone derivative based on data retrieved from PubChem.[7]

| Property | Nelfinavir | Nelfinavir Sulfone | Data Source |

| Molecular Formula | C₃₂H₄₅N₃O₄S | C₃₂H₄₅N₃O₆S | PubChem[1][7] |

| IUPAC Name | (3S,4aS,8aS)-N-tert-butyl-2-[(2R,3R)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylsulfanylbutyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide | (3S,4aS,8aS)-2-[(2R,3R)-4-(benzenesulfonyl)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]butyl]-N-tert-butyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide | PubChem[1][7] |

| PubChem CID | 64143 | 71750981 | PubChem[1][7] |

Core Physicochemical Properties: A Comparative Analysis

The addition of the sulfonyl group is predicted to significantly alter the key physicochemical properties that govern a molecule's "drug-like" behavior. The following sections analyze these changes, contrasting the known experimental values of nelfinavir with high-quality computed values for nelfinavir sulfone.

| Property | Nelfinavir (Parent) | Nelfinavir Sulfone (Metabolite) | Implication of Change |

| Molecular Weight ( g/mol ) | 567.8 (Experimental)[1] | 599.8 (Computed)[7] | Minor increase in size |

| XLogP3 (Lipophilicity) | ~6.0 (Experimental)[1] | 4.4 (Computed)[7] | Significant decrease in lipophilicity |

| Topological Polar Surface Area (TPSA) | 127 Ų (Computed)[1] | 144 Ų (Computed)[7] | Increased polarity, lower predicted permeability |

| Hydrogen Bond Donors | 4 (Computed)[1] | 4 (Computed)[7] | Unchanged |

| Hydrogen Bond Acceptors | 6 (Computed)[1] | 7 (Computed)[7] | Increased hydrogen bonding capacity |

3.1 Lipophilicity (LogP): A Shift Towards Hydrophilicity

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical determinant of a drug's ability to cross biological membranes. Nelfinavir is a highly lipophilic molecule with an experimental LogP of approximately 6.0.[1] The computed XLogP3 for Nelfinavir sulfone is 4.4, a substantial decrease.[7]

Causality: This reduction is a direct consequence of replacing the non-polar sulfide group with the highly polar sulfonyl group. The two oxygen atoms in the sulfone are strong hydrogen bond acceptors, drastically increasing the molecule's affinity for the aqueous phase over the lipid phase (n-octanol). This shift suggests that Nelfinavir sulfone would have lower passive diffusion across cell membranes and potentially a smaller volume of distribution compared to its parent drug.

3.2 Aqueous Solubility: Predicted Enhancement and Its Implications

Nelfinavir itself is described as slightly soluble in water.[1] While no experimental solubility data exists for the sulfone metabolite, its lower LogP and higher TPSA strongly predict a significant increase in aqueous solubility.

Causality: Higher polarity and increased hydrogen bonding capacity with water molecules, conferred by the sulfone group, lead to more favorable solvation energetics in aqueous media. Enhanced solubility is often advantageous for intravenous formulation but can be a double-edged sword for oral bioavailability. While sufficient solubility is needed for dissolution in the gastrointestinal tract, a significant drop in lipophilicity might hinder absorption across the gut wall.

3.3 Ionization Potential (pKa) - A Data Gap

The ionization constant (pKa) dictates the charge state of a molecule at a given pH, which profoundly impacts solubility, permeability, and target binding.[8][9] There is no experimental or readily available computed pKa data for Nelfinavir sulfone. Nelfinavir contains several ionizable groups, including a phenolic hydroxyl and a tertiary amine, making it a zwitterionic compound at physiological pH.[10] The oxidation of the sulfide to a sulfone is not expected to create a new ionizable center but may subtly influence the pKa of nearby functional groups through electronic effects. Accurate determination of pKa is crucial and would require experimental measurement.[11][12]

Methodologies for Experimental Determination

To move from prediction to empirical fact, standardized experimental protocols are essential. The following sections detail the "gold standard" shake-flask methods for determining thermodynamic solubility and LogP.[13][14]

4.1 Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This method measures the equilibrium solubility of a compound in a specific solvent system and is considered the benchmark for solubility determination.[14]

Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period to ensure equilibrium is reached between the dissolved and undissolved states. The resulting saturated solution is then filtered, and the concentration of the solute is quantified.[15]

Step-by-Step Methodology:

-

Preparation: Add an excess amount of Nelfinavir sulfone (e.g., 2-5 mg) to a clear glass vial (e.g., 4 mL). The exact amount should be enough to ensure solid material remains at the end of the experiment.

-

Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., 2 mL of phosphate-buffered saline, pH 7.4) to the vial.

-

Equilibration: Seal the vial and place it in a shaker or rotator set to a constant temperature (e.g., 25°C or 37°C). Agitate for at least 24 hours. To confirm equilibrium, samples can be taken at multiple time points (e.g., 24h, 48h, 72h) until the measured concentration is stable.[16]

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature to let the excess solid settle. Centrifuge the vial at high speed to pellet any remaining suspended particles.

-

Sampling & Analysis: Carefully withdraw an aliquot of the clear supernatant. Filter it through a 0.22 µm filter to remove any final particulate matter.

-

Quantification: Accurately dilute the filtrate into a suitable mobile phase and analyze the concentration using a validated analytical method, typically HPLC-UV or LC-MS/MS, against a standard curve of known concentrations.

Caption: Workflow for Thermodynamic Solubility Determination.

4.2 Protocol: Lipophilicity (LogD/P) Determination (Shake-Flask Method)

This classic method directly measures the partitioning of a compound between n-octanol and water (or buffer), providing a definitive LogP (for non-ionizable compounds) or LogD (for ionizable compounds at a specific pH) value.[17][18][19]

Principle: A known amount of the compound is dissolved in a biphasic system of pre-saturated n-octanol and aqueous buffer. After vigorous mixing and separation, the concentration of the compound in each phase is measured to calculate the partition coefficient.

Step-by-Step Methodology:

-

Solvent Preparation: Prepare n-octanol saturated with the aqueous buffer (e.g., PBS, pH 7.4) and the aqueous buffer saturated with n-octanol by mixing them overnight and then separating the layers. This pre-saturation is critical to prevent volume changes during the experiment.

-

Compound Addition: Prepare a stock solution of Nelfinavir sulfone in the phase in which it is more soluble. Add a small volume of this stock solution to a vial containing known volumes of the pre-saturated n-octanol and buffer (e.g., 1 mL of each).

-

Partitioning: Cap the vial tightly and shake vigorously for an extended period (1-24 hours) at a constant temperature to allow the compound to partition and reach equilibrium between the two phases.[20]

-

Phase Separation: Centrifuge the vial at a moderate speed to achieve a clean separation of the n-octanol (top layer) and aqueous (bottom layer) phases.

-

Sampling: Carefully withdraw a precise aliquot from each phase, taking care not to disturb the interface.

-

Quantification: Analyze the concentration of the compound in both the n-octanol and aqueous samples using a suitable method (e.g., HPLC-UV, LC-MS/MS).

-

Calculation: Calculate the LogD value using the formula: LogD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )

Implications for Drug Development

5.1 Anticipated Pharmacokinetic Profile

The predicted physicochemical changes from Nelfinavir to its sulfone metabolite suggest a different pharmacokinetic profile. The increased hydrophilicity and polarity would likely lead to:

-

Reduced Volume of Distribution: The metabolite may be less able to penetrate into tissues compared to the lipophilic parent drug, potentially leading to higher plasma concentrations relative to tissue concentrations.

-

Increased Renal Clearance: Higher water solubility typically facilitates more efficient elimination via the kidneys.

-

Lower Blood-Brain Barrier Penetration: The increased TPSA and lower lipophilicity would severely restrict the ability of the sulfone metabolite to cross the blood-brain barrier.

5.2 Regulatory Context: Metabolite Safety Testing

According to FDA guidance, metabolites that constitute a significant portion of the total drug-related exposure in humans may require their own safety assessment.[21][22] If Nelfinavir sulfone were identified as a "disproportionate drug metabolite" (i.e., present at higher relative levels in humans than in preclinical species), a dedicated safety evaluation could be required.[23] This often involves synthesizing the metabolite and conducting separate toxicology studies.[22] The physicochemical data generated through the protocols described herein would be the foundational first step in this process, informing everything from formulation for toxicology studies to the design of bioanalytical assays.

Conclusion

While experimental data on Nelfinavir sulfone remains scarce, a robust, theory-grounded understanding of its physicochemical properties can be established through computational analysis and comparison with its parent drug, Nelfinavir. The metabolic oxidation of the sulfide to a sulfone is predicted to cause a significant shift towards increased hydrophilicity, characterized by a lower LogP, higher TPSA, and enhanced aqueous solubility. These changes have profound implications for the metabolite's pharmacokinetic profile and its potential contribution to the overall therapeutic and safety profile of Nelfinavir. The experimental protocols detailed in this guide provide a clear and reliable pathway for drug development professionals to validate these predictions, ensuring a comprehensive understanding of all circulating drug-related species in accordance with scientific best practices and regulatory expectations.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 64143, Nelfinavir. Retrieved from [Link]

-

Kheylik, Y. (2024). LogP / LogD shake-flask method. Protocols.io. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71750981, Nelfinavir Sulfone. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites. Retrieved from [Link]

-

Al-Iraqi, W., & Taha, A. A. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 7(1), 1-13. [Link]

-

Ernest, C. S., Hall, S. D., & Jones, D. R. (2005). Complex Drug Interactions of HIV Protease Inhibitors 1: Inactivation, Induction, and Inhibition of Cytochrome P450 3A by Ritonavir or Nelfinavir. The Journal of pharmacology and experimental therapeutics, 312(3), 968–981. [Link]

-

Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-

Subeha, M. R., Goyeneche, A. A., Bustamante, P., Lisio, M. A., Burnier, J. V., & Telleria, C. M. (2021). Nelfinavir Induces Cytotoxicity towards High-Grade Serous Ovarian Cancer Cells, Involving Induction of the Unfolded Protein Response, Modulation of Protein Synthesis, DNA Damage, Lysosomal Impairment, and Potentiation of Toxicity Caused by Proteasome Inhibition. Cancers, 14(1), 99. [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Al-Iraqi, W., & Taha, A. A. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. ResearchGate. [Link]

-

U.S. Food and Drug Administration. (2016). Safety Testing of Drug Metabolites Guidance for Industry. Retrieved from [Link]

-

Marzolini, C., Buclin, T., Decosterd, L. A., Biollaz, J., & Telenti, A. (2003). Population pharmacokinetic analysis for nelfinavir and its metabolite M8 in virologically controlled HIV-infected patients on HAART. British journal of clinical pharmacology, 55(2), 129–138. [Link]

-

Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. [Link]

-

Liu, A., et al. (2018). CYP1A1 and 1B1-mediated metabolic pathways of dolutegravir, an HIV-1 integrase inhibitor. Drug Metabolism and Disposition, 46(10), 1461-1470. [Link]

-

Rohn-Glowacki, K. J. (2020). Evaluating Sulfotransferases Metabolism In Vitro, Method Development and Application in Anti-doping Research. Freie Universität Berlin. [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. [Link]

-

Federal Register. (2008). Guidance for Industry on Safety Testing of Drug Metabolites; Availability. [Link]

-

Liu, Y., et al. (2024). Zero valent sulfur is the product of assimilatory sulfite reductase and a substrate of cysteine synthase. bioRxiv. [Link]

-

Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Waters Corporation. (n.d.). Determination of Partitioning Coefficient by UPLC-MS/MS. [Link]

-

International Journal of Innovative Research and Scientific Studies. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. [Link]

-

Subeha, M. R., et al. (2021). Nelfinavir Induces Cytotoxicity towards High-Grade Serous Ovarian Cancer Cells... PubMed. [Link]

-

Zhang, K. E., et al. (1998). Circulating Metabolites of the Human Immunodeficiency Virus Protease Inhibitor Nelfinavir in Humans: Structural Identification, Levels in Plasma, and Antiviral Activities. Antimicrobial Agents and Chemotherapy, 42(7), 1802-1808. [Link]

-

Quora. (2017). How do you perform the shake flask method to determine solubility?. [Link]

-

Delaware Valley Drug Metabolism Discussion Group. (n.d.). An FDA Perspective: Safety Testing of Drug Metabolites in Drug development. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 40467346, Nelfinavir(1+). Retrieved from [Link]

-

Kheylik, Y. (2024). LogP / LogD shake-flask method v1. ResearchGate. [Link]

-

U.S. Food and Drug Administration. (2022). In Vitro Drug-Drug Interaction Potential of Sulfoxide and/or Sulfone Metabolites of Albendazole, Triclabendazole, Aldicarb, Methiocarb, Montelukast and Ziprasidone. [Link]

-

ResearchGate. (2010). Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water extrapolation. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). nelfinavir. Retrieved from [Link]

-

Kaul, D. R., et al. (1998). Nelfinavir mesylate: a protease inhibitor. The Annals of Pharmacotherapy, 32(12), 1318-1328. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 64142, Nelfinavir Mesylate. Retrieved from [Link]

-

XenoTech. (2023). Role of Sulfotransferases in Drug Metabolism and Potential for Drug Drug Interactions. YouTube. [Link]

-

Miller, C. G., & Schmidt, E. E. (2020). Sulfur Metabolism Under Stress. Antioxidants & Redox Signaling, 33(16), 1168-1184. [Link]

-

ResearchGate. (1998). Biotransformation pathways for nelfinavir that lead to circulating metabolites in human plasma. [Link]

Sources

- 1. Nelfinavir | C32H45N3O4S | CID 64143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nelfinavir mesylate: a protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nelfinavir | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Circulating Metabolites of the Human Immunodeficiency Virus Protease Inhibitor Nelfinavir in Humans: Structural Identification, Levels in Plasma, and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Safety Testing of Drug Metabolites | FDA [fda.gov]

- 6. Federal Register :: Guidance for Industry on Safety Testing of Drug Metabolites; Availability [federalregister.gov]

- 7. Nelfinavir Sulfone | C32H45N3O6S | CID 71750981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 9. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nelfinavir(1+) | C32H46N3O4S+ | CID 40467346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ijirss.com [ijirss.com]

- 13. LogP / LogD shake-flask method [protocols.io]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. bioassaysys.com [bioassaysys.com]

- 16. quora.com [quora.com]

- 17. enamine.net [enamine.net]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. researchgate.net [researchgate.net]

- 20. waters.com [waters.com]

- 21. fda.gov [fda.gov]

- 22. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 23. dvdmdg.org [dvdmdg.org]

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: Nelfinavir - From Antiviral to a Multifaceted Therapeutic Candidate

Nelfinavir, commercially known as Viracept, is an orally bioavailable inhibitor of the human immunodeficiency virus (HIV)-1 protease, an enzyme critical for the lifecycle of the virus.[1][2] Since its approval in 1997, it has been a cornerstone of highly active antiretroviral therapy (HAART), used in combination with other antiretroviral drugs to suppress HIV replication.[1][3] The primary mechanism of action of nelfinavir is the competitive inhibition of HIV-1 and HIV-2 proteases, preventing the cleavage of the gag-pol polyprotein, which results in the production of immature, non-infectious viral particles.[1][2]

Beyond its established antiviral activity, a growing body of evidence has illuminated nelfinavir's potent "off-target" effects, particularly its anti-cancer properties.[4] This has led to significant interest in repurposing nelfinavir as a chemotherapeutic agent.[4] The anti-neoplastic activity of nelfinavir is not attributed to a single mechanism but rather to its ability to modulate multiple, critical cellular pathways.[4][5] This guide will provide an in-depth technical exploration of the core biological pathways affected by nelfinavir and its primary active metabolite, M8 (nelfinavir hydroxy-tert-butylamide), and detail the experimental methodologies for their analysis.[6] It is important to note that while the user's query mentioned "nelfinavir sulfone," the predominant and biologically significant metabolite is the hydroxylated form, M8.[2][6]

Nelfinavir is metabolized in the liver primarily by the cytochrome P450 enzymes CYP3A4 and CYP2C19.[1][2] The major oxidative metabolite, M8, exhibits antiviral activity comparable to the parent drug and circulates at significant levels in plasma.[2][6][7]

Core Biological Pathways Modulated by Nelfinavir

Nelfinavir's therapeutic potential beyond HIV treatment stems from its pleiotropic effects on cellular signaling. The following sections delve into the key pathways impacted by nelfinavir and provide the scientific rationale for investigating these interactions.

The PI3K/Akt/mTOR Signaling Pathway: A Central Hub for Cell Growth and Survival

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers, contributing to tumor progression and resistance to therapy.[8][9]

Nelfinavir has been demonstrated to be a potent inhibitor of the PI3K/Akt pathway.[4][9] This inhibitory action is a key contributor to its anti-cancer effects. The long-term use of nelfinavir in HIV-infected patients has been associated with metabolic side effects such as hyperglycemia and insulin resistance, which are indicative of PI3K/Akt pathway inhibition.[4]

Mechanism of Inhibition: Nelfinavir's inhibition of the PI3K/Akt pathway is not direct but is mediated through the induction of the unfolded protein response (UPR) and subsequent proteasomal inhibition.[8] This leads to the activation of a phosphatase complex (PP1/GADD34) that dephosphorylates and inactivates Akt.[4][8]

Experimental Analysis Workflow:

Detailed Protocol: Western Blotting for Akt Phosphorylation

-

Cell Culture and Treatment: Plate cancer cells (e.g., PC-3 for prostate cancer, SQ20B for head and neck cancer) at a suitable density.[8][9] After 24 hours, treat the cells with varying concentrations of nelfinavir (e.g., 5-20 µM) for different time points (e.g., 24, 48, 72 hours).[8]

-

Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-Akt (Ser473 and Thr308) and total Akt overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis can be used to quantify the changes in protein phosphorylation.

The Unfolded Protein Response (UPR) and Endoplasmic Reticulum (ER) Stress

The endoplasmic reticulum (ER) is a central organelle responsible for protein folding and modification. A variety of cellular insults, including the accumulation of misfolded proteins, can lead to ER stress and the activation of a signaling network known as the unfolded protein response (UPR).[10][11] The UPR aims to restore ER homeostasis, but if the stress is prolonged or severe, it can trigger apoptosis.[10]

Nelfinavir is a potent inducer of ER stress and the UPR in cancer cells.[10][11][12] This is a key mechanism contributing to its cytotoxic effects.[12]

Mechanism of UPR Induction: Nelfinavir's interference with protein processing and its inhibition of the proteasome lead to an accumulation of unfolded proteins in the ER, thereby activating the three main branches of the UPR, which are mediated by the sensor proteins IRE1α, PERK, and ATF6.[8][12]

Experimental Analysis Workflow:

Detailed Protocol: RT-PCR for XBP1 mRNA Splicing

The splicing of X-box binding protein 1 (XBP1) mRNA by the endonuclease IRE1α is a hallmark of UPR activation.

-

Cell Treatment and RNA Extraction: Treat cancer cells with nelfinavir as described previously. Extract total RNA using a suitable kit (e.g., TRIzol).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

PCR Amplification: Amplify the XBP1 cDNA using primers that flank the splice site.

-

Gel Electrophoresis: Resolve the PCR products on an agarose gel. The unspliced XBP1 mRNA will produce a larger PCR product than the spliced form. The presence of the smaller, spliced XBP1 band indicates UPR activation.

MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) signaling pathway is another crucial regulator of cell proliferation, differentiation, and survival.[13] The ERK subfamily of MAPKs is frequently hyperactivated in cancer.[12] Nelfinavir has been shown to inhibit the phosphorylation of ERK in various cancer cell lines.[12]

Experimental Analysis: The effect of nelfinavir on the MAPK pathway can be readily assessed by Western blotting, probing for the phosphorylated and total forms of key pathway components such as ERK1/2.[12]

Quantitative Data Summary

| Parameter | Cell Line(s) | Nelfinavir Concentration | Effect | Reference(s) |

| IC50 (Clonogenic Survival) | High-Grade Serous Ovarian Cancer | 10-16 µM | Inhibition of long-term cell survival | [12] |

| Akt Phosphorylation (Ser473) | SQ20B (Head and Neck Cancer) | 10-20 µM | Downregulation | [8] |

| Akt Phosphorylation (Ser473) | PC-3 (Prostate Cancer) | 10 µM | Decrease | [9] |

| ERK Phosphorylation | PEO1, PEO4 (Ovarian Cancer) | Concentration-dependent | Reduction | [12] |

| Cell Viability | Small-cell Lung Cancer | 10 µM (cytostatic), 20 µM (cytotoxic) | Inhibition | [14] |

| Apoptosis Induction | Renal Cancer Cells | Dose-dependent | Increase | [10] |

Conclusion and Future Directions

Nelfinavir's journey from a dedicated HIV-1 protease inhibitor to a promising anti-cancer agent underscores the power of drug repurposing.[4] Its ability to simultaneously modulate multiple key signaling pathways, including the PI3K/Akt, UPR, and MAPK pathways, provides a multi-pronged attack on cancer cell proliferation and survival.[4][8][12] The methodologies outlined in this guide provide a robust framework for researchers to investigate the intricate molecular mechanisms of nelfinavir and its active metabolite, M8.

Future research should continue to explore the synergistic potential of nelfinavir with other chemotherapeutic agents and radiation therapy.[4][15] A deeper understanding of the interplay between the various pathways modulated by nelfinavir will be crucial for optimizing its clinical application in oncology. Furthermore, the development of biomarkers to predict patient response to nelfinavir-based therapies will be essential for its successful translation into the clinic.

References

-

The Anti-Cancer Properties of the HIV Protease Inhibitor Nelfinavir - PMC - NIH. (2020-11-19). Available from: [Link]

-

Nelfinavir Induces Cytotoxicity towards High-Grade Serous Ovarian Cancer Cells, Involving Induction of the Unfolded Protein Response, Modulation of Protein Synthesis, DNA Damage, Lysosomal Impairment, and Potentiation of Toxicity Caused by Proteasome Inhibition - PMC - NIH. Available from: [Link]

-

Nelfinavir - Wikipedia. Available from: [Link]

-

Population pharmacokinetic analysis for nelfinavir and its metabolite M8 in virologically controlled HIV-infected patients on HAART - PMC - NIH. Available from: [Link]

-

The HIV Protease Inhibitor Nelfinavir Downregulates Akt Phosphorylation by Inhibiting Proteasomal Activity and Inducing the Unfolded Protein Response - PubMed Central. Available from: [Link]

-

What is the mechanism of Nelfinavir Mesylate? - Patsnap Synapse. (2024-07-17). Available from: [Link]

-

Biotransformation pathways for nelfinavir that lead to circulating... - ResearchGate. Available from: [Link]

-

Circulating Metabolites of the Human Immunodeficiency Virus Protease Inhibitor Nelfinavir in Humans: Structural Identification, Levels in Plasma, and Antiviral Activities - PubMed Central. Available from: [Link]

-

Nelfinavir | C32H45N3O4S | CID 64143 - PubChem - NIH. Available from: [Link]

-

The HIV-1 protease inhibitor nelfinavir activates PP2 and inhibits MAPK signaling in macrophages: a pathway to reduce inflammation - PMC - PubMed Central. Available from: [Link]

-

Activities of the human immunodeficiency virus type 1 (HIV-1) protease inhibitor nelfinavir mesylate in combination with reverse transcriptase and protease inhibitors against acute HIV-1 infection in vitro - PubMed. Available from: [Link]

-

Pharmacokinetics of nelfinavir and its active metabolite, hydroxy-tert-butylamide, in infants perinatally infected with human immunodeficiency virus type 1 - PubMed. Available from: [Link]

-

The HIV protease and PI3K/Akt inhibitor nelfinavir does not improve the curative effect of fractionated irradiation in PC-3 prostate cancer in vitro and in vivo - NIH. Available from: [Link]

-

Nelfinavir Induces Endoplasmic Reticulum Stress and Sensitizes Renal Cancer Cells to TRAIL - PubMed. Available from: [Link]

-

Treatment with HIV-Protease Inhibitor Nelfinavir Identifies Membrane Lipid Composition and Fluidity as a Therapeutic Target in Advanced Multiple Myeloma - PubMed. (2021-09-01). Available from: [Link]

-

Nelfinavir Induces Endoplasmic Reticulum Stress and Sensitizes Renal Cancer Cells to TRAIL | Anticancer Research. Available from: [Link]

-

Nelfinavir Inhibits the Growth of Small-cell Lung Cancer Cells and Patient-derived Xenograft Tumors | Anticancer Research. Available from: [Link]

-

Phase 1 trial of nelfinavir added to standard cisplatin chemotherapy with concurrent pelvic radiation for locally advanced cervical cancer - NIH. (2021-05-01). Available from: [Link]

-

Subverting ER-Stress towards Apoptosis by Nelfinavir and Curcumin Coexposure Augments Docetaxel Efficacy in Castration Resistant Prostate Cancer Cells | PLOS One. (2014-08-14). Available from: [Link]

-

Nelfinavir – Knowledge and References - Taylor & Francis. Available from: [Link]

-

Nelfinavir potency concerns - HIV i-Base. (2000-05-15). Available from: [Link]

-

Analysis of variation in plasma concentrations of nelfinavir and its active metabolite M8 in HIV-positive patients - PubMed. Available from: [Link]

-

Management of HIV/AIDS - Wikipedia. Available from: [Link]

-

An inhibitor of HIV-1 protease modulates constitutive eIF2α dephosphorylation to trigger a specific integrated stress response | PNAS. Available from: [Link]

-

Analysis of nelfinavir-induced endoplasmic reticulum stress - PubMed. Available from: [Link]

-

Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes - MDPI. Available from: [Link]

Sources

- 1. Nelfinavir - Wikipedia [en.wikipedia.org]

- 2. Nelfinavir | C32H45N3O4S | CID 64143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Management of HIV/AIDS - Wikipedia [en.wikipedia.org]

- 4. The Anti-Cancer Properties of the HIV Protease Inhibitor Nelfinavir - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Population pharmacokinetic analysis for nelfinavir and its metabolite M8 in virologically controlled HIV-infected patients on HAART - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Circulating Metabolites of the Human Immunodeficiency Virus Protease Inhibitor Nelfinavir in Humans: Structural Identification, Levels in Plasma, and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The HIV Protease Inhibitor Nelfinavir Downregulates Akt Phosphorylation by Inhibiting Proteasomal Activity and Inducing the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The HIV protease and PI3K/Akt inhibitor nelfinavir does not improve the curative effect of fractionated irradiation in PC-3 prostate cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nelfinavir Induces Endoplasmic Reticulum Stress and Sensitizes Renal Cancer Cells to TRAIL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nelfinavir Induces Endoplasmic Reticulum Stress and Sensitizes Renal Cancer Cells to TRAIL | Anticancer Research [ar.iiarjournals.org]

- 12. Nelfinavir Induces Cytotoxicity towards High-Grade Serous Ovarian Cancer Cells, Involving Induction of the Unfolded Protein Response, Modulation of Protein Synthesis, DNA Damage, Lysosomal Impairment, and Potentiation of Toxicity Caused by Proteasome Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The HIV-1 protease inhibitor nelfinavir activates PP2 and inhibits MAPK signaling in macrophages: a pathway to reduce inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nelfinavir Inhibits the Growth of Small-cell Lung Cancer Cells and Patient-derived Xenograft Tumors | Anticancer Research [ar.iiarjournals.org]

- 15. Activities of the human immunodeficiency virus type 1 (HIV-1) protease inhibitor nelfinavir mesylate in combination with reverse transcriptase and protease inhibitors against acute HIV-1 infection in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Executive Summary

Nelfinavir is a potent HIV-1 protease inhibitor that has been a cornerstone of highly active antiretroviral therapy (HAART).[1][2] Like many xenobiotics, its clinical efficacy and safety profile are influenced by its biotransformation into various metabolites. While several minor metabolites are produced, the major oxidative metabolite, Nelfinavir hydroxy-t-butylamide (M8), exhibits significant antiviral activity comparable to the parent compound.[1][3] This guide provides a consolidated technical overview of the preliminary pharmacological profile of this key active metabolite. We will delve into the metabolic pathways governing its formation, its pharmacodynamic activity as an antiviral agent, and the pharmacokinetic relationship between the parent drug and the M8 metabolite. Furthermore, this document details the essential experimental methodologies required to characterize this profile, offering a foundational reference for researchers in virology and drug metabolism.

Introduction: The Significance of Active Metabolites in Antiretroviral Therapy

Nelfinavir (marketed as Viracept) is a nonpeptidic competitive inhibitor of the HIV-1 protease, an enzyme critical for the viral life cycle.[4][5] By binding to the protease's active site, Nelfinavir prevents the cleavage of the gag-pol polyprotein, resulting in the production of immature, non-infectious viral particles.[1][5]